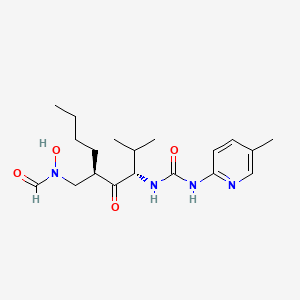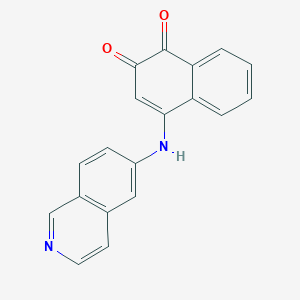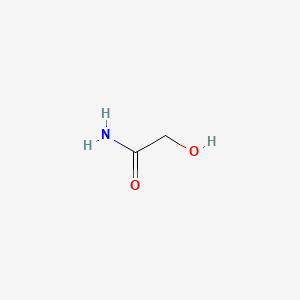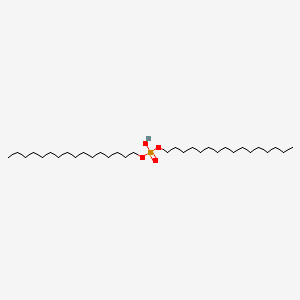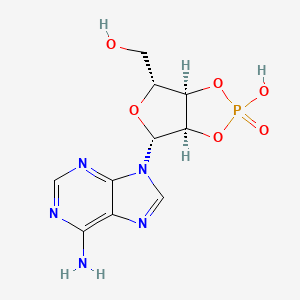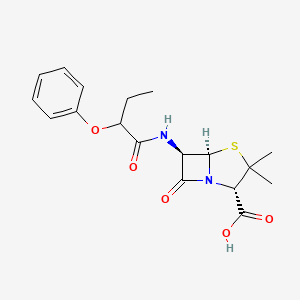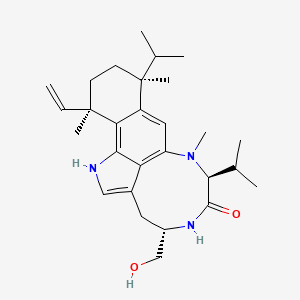
Teleocidin B-1
Descripción general
Descripción
Teleocidin B-1 is a member of the teleocidin B family, which are terpene indole compounds isolated from Streptomyces bacteria . They are known for their strong activation of protein kinase C (PKC) . The unique structure of teleocidin B-1 and its robust bioactivity have drawn attention from researchers in the fields of natural product chemistry and pharmacology .
Synthesis Analysis
The synthesis of teleocidin B-1 involves interesting enzymatic reactions that are challenging in organic synthesis . A unified total synthesis of teleocidins B-1-B-4 has been developed in 11 chemical steps . This approach features an array of interesting strategies and methods .Molecular Structure Analysis
Teleocidin B-1 has a unique structure, which includes an indole-fused nine-membered lactam ring structure . The molecular formula of Teleocidin B-1 is C28H41N3O2 . The structure of Teleocidin B-1 can be visualized in 2D and 3D chemical structure images .Chemical Reactions Analysis
The biosynthesis of teleocidin B-1 involves enzymatic reactions, including terpene cyclization triggered by the C-N bond formation by P450 oxygenase (TleB), the prenyltransferase (TleC), and the methyltransferase (TleD) . These reactions have been studied in detail to reveal their mechanisms .Aplicaciones Científicas De Investigación
Enzymatic Mechanisms in Biosynthesis : Teleocidin B-1's biosynthesis involves several enzymes, including a nonribosomal peptide synthetase, P-450 monooxygenase, prenyltransferase, and methyltransferase. These enzymes play crucial roles in the formation of teleocidin B's indole-fused six-membered ring structure (Awakawa et al., 2014).
Synthesis and Structural Analyses : Studies have focused on the total synthesis of Teleocidin B-1, employing various methods like electrochemical amination and base-induced macrolactamization. These studies provide insights into the unique structural aspects of Teleocidin B-1 and its family (Nakamura et al., 2019).
Enzymatic Reaction Mechanisms : Research has elucidated the reaction mechanisms of enzymes involved in Teleocidin B-1 biosynthesis. These include the terpene cyclization triggered by the C-N bond formation, which is pivotal in creating its unique molecular structure (Awakawa, 2021).
Structure-Function Relationship of Biosynthetic Enzymes : Investigations into the functions, structures, and potential engineering of Teleocidin B-1 biosynthetic enzymes have provided deeper insights into their biochemistry and potential applications in synthesizing bioactive compounds (Mori, 2023).
Potential in Disease Control : There's research indicating that Teleocidin B4, a related compound, shows nematicidal activity against the Pine Wood Nematode, suggesting its potential use in controlling pine wilt disease (Kang et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The accumulated information on teleocidin B-1 has facilitated the identification of the enzymatic reactions in its biosynthesis . This knowledge will benefit future engineering studies to create unnatural PKC activators . Furthermore, pharmacologically useful analogs are likely to be present in the library of teleocidin analogs .
Propiedades
IUPAC Name |
(6S,9S,14S,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYTUVXFLCCGCC-VCJXGGRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@](CC[C@]4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241736 | |
| Record name | Teleocidin B-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Teleocidin B-1 | |
CAS RN |
95044-71-6 | |
| Record name | Teleocidin B-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095044716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teleocidin B-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELEOCIDIN B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3CR2EV9W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



